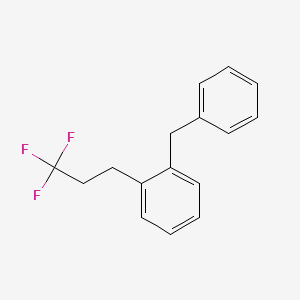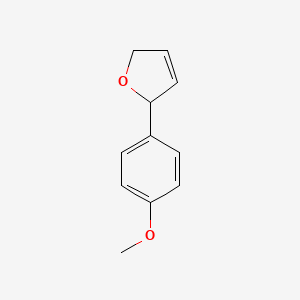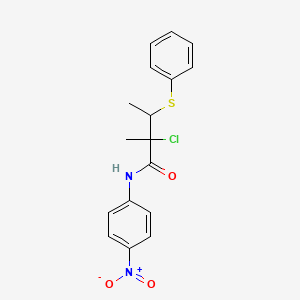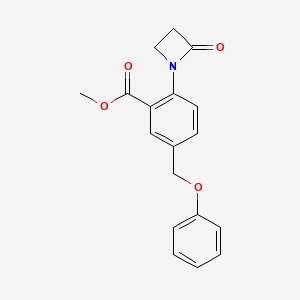![molecular formula C9H18N2 B14411950 Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- CAS No. 85152-51-8](/img/structure/B14411950.png)
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa . Another approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of pyrrolidine rings with high stereochemical diversity .
Industrial Production Methods: Industrial production of pyrrolidines typically involves continuous tube- or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolidines include strong bases, oxidizing agents, and reducing agents. For example, the oxidation of pyrrolidines can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of pyrrolidines can lead to the formation of lactams, while reduction reactions can yield amines .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of various bioactive molecules. In biology, it is used to study enzyme mechanisms and protein-ligand interactions. In medicine, pyrrolidine derivatives are investigated for their potential therapeutic effects, including antibacterial, antifungal, and anticancer activities . Additionally, this compound finds applications in the pharmaceutical industry as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to the modulation of various biochemical processes. For example, pyrrolidine derivatives have been shown to inhibit carbonic anhydrase isoenzymes, which play a role in several physiological and pathological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- include pyrrole, pyrroline, and pyrrolizidine. These compounds share the pyrrolidine ring structure but differ in their degree of saturation and substitution patterns .
Uniqueness: The uniqueness of Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]- lies in its specific structural features and the presence of the 1,1-dimethylethyl group.
Eigenschaften
CAS-Nummer |
85152-51-8 |
|---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
N-tert-butyl-1-pyrrolidin-1-ylmethanimine |
InChI |
InChI=1S/C9H18N2/c1-9(2,3)10-8-11-6-4-5-7-11/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
RQMLAKVFFFZNBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=CN1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


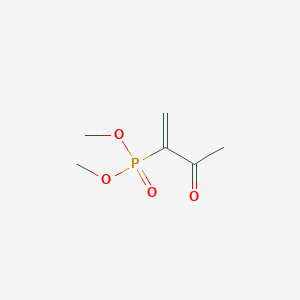

![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)


![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)
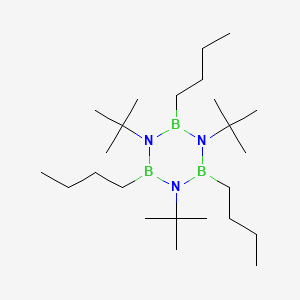
![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
